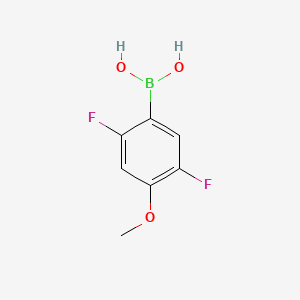

2,5-Difluoro-4-methoxyphenylboronic acid

Overview

Description

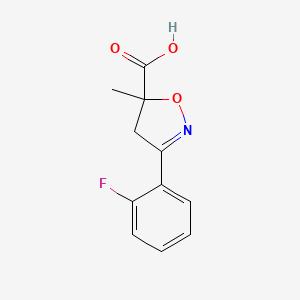

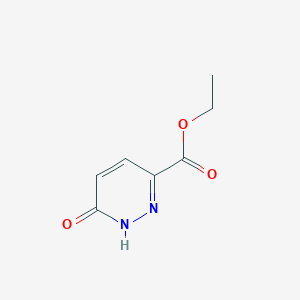

2,5-Difluoro-4-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms and one methoxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds. Although the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar compounds under various reaction conditions.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions followed by treatment with triisopropylborate, as seen in the synthesis of 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid . Similarly, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester involves the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the substituents on the phenyl ring. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is crucial in preventing the coordination of amines to the boron atom, thus accelerating amidation reactions . The presence of fluorine and methoxy groups in this compound would similarly affect its reactivity and the geometry of its molecular structure.

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, including Suzuki cross-coupling, as demonstrated by the synthesis of heteroarylpyrimidines from 5-pyrimidylboronic acid derivatives . The reactivity of this compound in such reactions would be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, which could affect the rate and selectivity of the coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For example, the presence of fluorine atoms can increase the acidity of the boronic acid, affecting its solubility and stability . The methoxy group, being an electron-donating substituent, could also impact the acid's solubility and its ability to form stable complexes with various reagents. The specific properties of this compound would need to be determined experimentally, but insights can be drawn from related compounds discussed in the provided papers.

Scientific Research Applications

Fluorescence Quenching Studies

2,5-Difluoro-4-methoxyphenylboronic acid is related to compounds like 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), which have been studied for their fluorescence quenching properties. These compounds demonstrate interesting behaviors in their interaction with light and other substances, making them useful in fluorescence studies and potentially in sensor applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Supramolecular Assemblies

Boronic acids, including those similar to this compound, are key in the design and synthesis of supramolecular assemblies. These assemblies, formed due to hydrogen bonding interactions, have significant implications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Catalytic Applications

The compound's close relatives have been utilized in palladium-catalyzed cross-coupling reactions, a critical process in organic synthesis. This indicates the potential of this compound in facilitating complex chemical reactions, which is vital in pharmaceutical synthesis and material science (Eguchi, Hoshino, & Ayame, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,5-Difluoro-4-methoxyphenylboronic acid Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions .

Mode of Action

The mode of action of This compound is primarily through its role in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a reagent, contributing to the formation of carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by This compound are those involved in the formation of carbon-carbon bonds, specifically in Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of This compound ’s action are the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature variations.

properties

IUPAC Name |

(2,5-difluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMUXDWCSVTVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395179 | |

| Record name | 2,5-Difluoro-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

897958-93-9 | |

| Record name | 2,5-Difluoro-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)